
5-Pyridin-3-ylquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Pyridin-3-ylquinolin-8-amine” is a chemical compound with the CAS Number: 2022939-96-2 . It’s available from several suppliers for research purposes .
Synthesis Analysis
The synthesis of quinolin-8-amines, which “this compound” is a type of, can be achieved through various methods. One such method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . Another method involves the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Breast Cancer A study explored the application of a complex formed through a reaction involving pyridin-2-ylmethanamine and 8-hydroxyquinoline-2-carbaldehyde, indicating its potential as a photosensitizer for photodynamic therapy (PDT) in treating human breast cancer MDA-MB-231 cells. This complex showed significant anti-tumor activity without notable toxicity to other organs, demonstrating its promise for cancer treatment applications (Zhu et al., 2019).
Synthesis of Heterocycles Research has been conducted on the synthesis of complex heterocycles, such as pyrindines and tetrahydroquinolines, through multi-component processes. These heterocycles have foundational importance in pharmaceutical chemistry and supramolecular coordination chemistry, suggesting their broad applications in synthesizing natural products and as ligands (Yehia et al., 2002).
Molecular Imaging in Alzheimer's Disease An 18F-labeled compound structurally similar to 5-Pyridin-3-ylquinolin-8-amine was assessed for its potential in imaging neurofibrillary tangles in Alzheimer's disease. This compound exhibited favorable kinetics and high binding to brain regions associated with neurofibrillary tangle deposition, supporting its further development for applications in diagnosing and studying the progression of Alzheimer's disease (Lohith et al., 2018).
Antimalarial Potential A series of derivatives synthesized from reactions involving quinoline demonstrated potent antimalarial activity. This research highlights the potential of quinoline-based compounds in developing new antimalarial drugs, showcasing their significant role in addressing global health challenges related to malaria (Saini et al., 2016).
Fluorescent Sensing Applications A study on a novel fluorescent dye based on a pyrazolo[3,4-b]quinoline skeleton demonstrated its utility as a sensor for detecting small inorganic cations. This application is crucial for analytical chemistry, where sensitive and selective detection methods are needed for various ions (Mac et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as quinoline and pyrazole derivatives, have been reported to interact with various targets
Mode of Action
It’s known that quinoline and pyrazole derivatives can act as agonists or antagonists at various receptors . They can modulate the activity of these receptors, leading to changes in cellular function . The specific interactions of 5-Pyridin-3-ylquinolin-8-amine with its targets and the resulting changes need further investigation.
Biochemical Pathways
Quinoline and pyrazole derivatives, which share structural similarities with this compound, are known to influence various biochemical pathways . These include purine and pyrimidine metabolism, which are crucial for nucleic acid synthesis
Pharmacokinetics
Pharmacokinetics refers to what the body does to a drug, including its movement into, through, and out of the body Understanding these properties is crucial for assessing the bioavailability of this compound
Result of Action
Compounds with similar structures, such as quinoline and pyrazole derivatives, have been reported to have various biological and pharmaceutical activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound
Eigenschaften
IUPAC Name |
5-pyridin-3-ylquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-6-5-11(10-3-1-7-16-9-10)12-4-2-8-17-14(12)13/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYPXZSHYPNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC=NC3=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
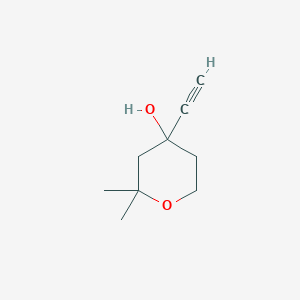

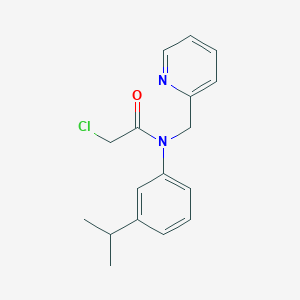
![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)
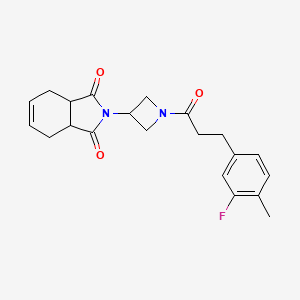
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)
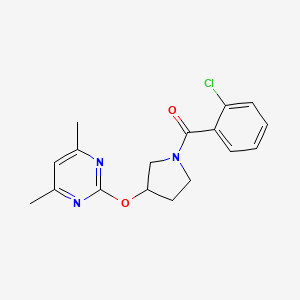

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)

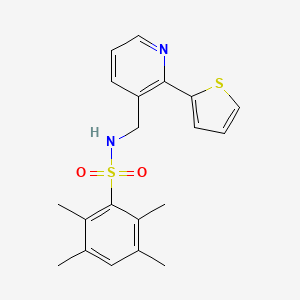
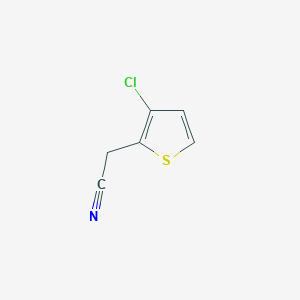
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)
